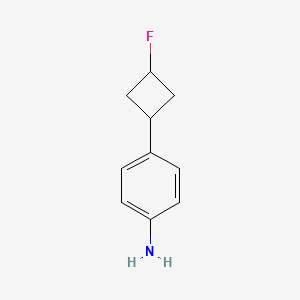
4-(3-Fluorocyclobutyl)benzenamine
Overview
Description
“4-(3-Fluorocyclobutyl)benzenamine” is a chemical compound with the molecular formula C10H12FN1. It is used for research purposes and is not intended for human or veterinary use1.
Synthesis Analysis
Unfortunately, specific information about the synthesis of “4-(3-Fluorocyclobutyl)benzenamine” is not readily available from the search results. However, it is offered by several suppliers for research purposes213.Molecular Structure Analysis
The molecular structure of “4-(3-Fluorocyclobutyl)benzenamine” consists of a benzene ring attached to a 3-fluorocyclobutyl group1. The molecular weight of this compound is 165.21 g/mol1.
Chemical Reactions Analysis
Specific information about the chemical reactions involving “4-(3-Fluorocyclobutyl)benzenamine” is not readily available from the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-Fluorocyclobutyl)benzenamine” are not specified in the search results. However, physical properties of a substance can be observed or measured without changing the identity of the substance, such as mass, color, and volume4.Scientific Research Applications
Fluorophore-Based Materials
- Field : Materials Science
- Application : “4-(3-Fluorocyclobutyl)benzenamine” is a type of single-benzene-based fluorophore (SBBF), which has an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone . These types of molecules have ushered in a new era in biology and materials science .
- Method : The development of new SBBF derivatives in fluorophore-related materials science fields involves the analysis of the relationship between its structure and photophysical properties both in the solution- and solid-state .
- Results : Hundreds of organic fluorophores have been developed, and many studies have introduced new rationales for the fluorophore design .
Fungal Research
- Field : Mycology
- Application : “4-(3-Fluorocyclobutyl)benzenamine” has been used in studies investigating the development, aflatoxin biosynthesis, and virulence of Aspergillus flavus .
- Method : The compound was applied at a concentration of 100 µL/L to investigate its inhibitory effect on the toxigenicity and virulence of A. flavus .
- Results : The application of “4-(3-Fluorocyclobutyl)benzenamine” led to significantly decreased aflatoxin accumulation and colonization capacity in maize . The transcriptional profile revealed that 3589 genes show altered mRNA levels in the A. flavus after treatment with benzenamine, including 1890 down-regulated and 1699 up-regulated genes .
Safety And Hazards
Specific safety and hazard information for “4-(3-Fluorocyclobutyl)benzenamine” is not readily available from the search results. It’s important to handle all chemical substances with appropriate safety measures.
Future Directions
The future directions of “4-(3-Fluorocyclobutyl)benzenamine” are not specified in the search results. As a research chemical, its future applications will depend on the findings of ongoing and future scientific studies.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
4-(3-fluorocyclobutyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c11-9-5-8(6-9)7-1-3-10(12)4-2-7/h1-4,8-9H,5-6,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJQOGGDKIKABJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1F)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Fluorocyclobutyl)benzenamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



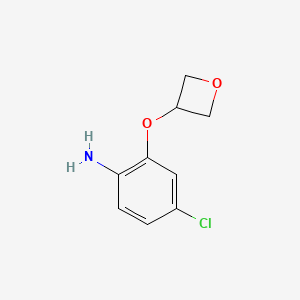
![Ethyl({[5-(3-methylphenyl)pyridin-3-yl]methyl})amine](/img/structure/B1408338.png)
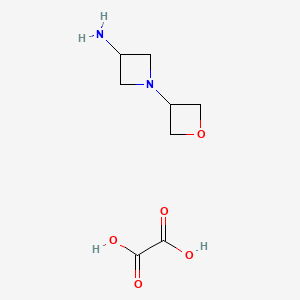
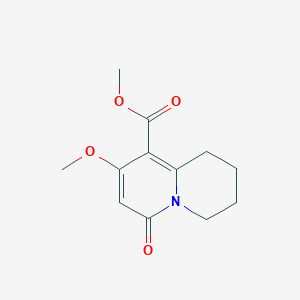
![Methyl 1-[(4-methylphenyl)methyl]-1,2,3,6-tetrahydropyridine-4-carboxylate](/img/structure/B1408342.png)
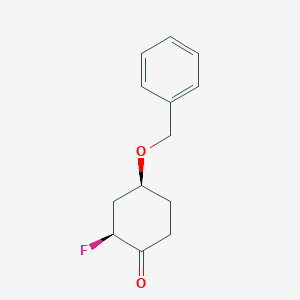
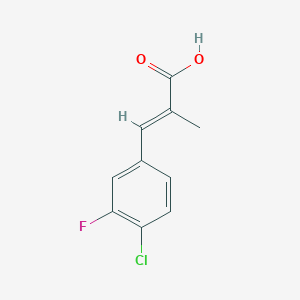
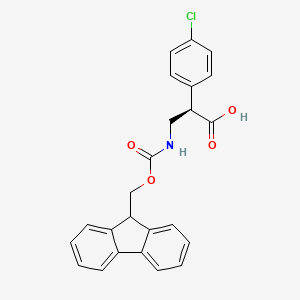
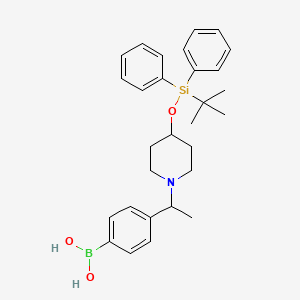
![{[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride](/img/structure/B1408352.png)
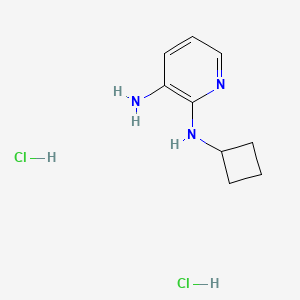
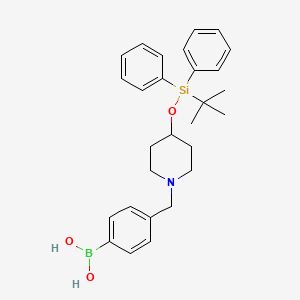
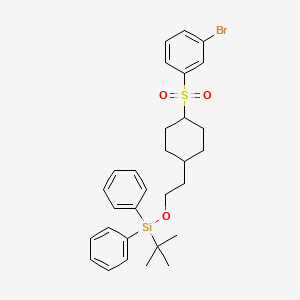
![1-(Bromomethyl)bicyclo[1.1.1]pentane](/img/structure/B1408358.png)